molecular formula C21H27ClN2O3S B13397928 Z-LYS-SBZL monohydrochloride

Z-LYS-SBZL monohydrochloride

Cat. No.: B13397928
M. Wt: 423.0 g/mol
InChI Key: PNDSXGXPDJRQAV-UHFFFAOYSA-N
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Description

This compound is characterized by its unique chemical structure, which includes an amino group, a benzyloxycarbonyl group, and a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the thioester: The protected amino acid is then reacted with benzylthiol to form the thioester linkage.

    Deprotection: The Cbz group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. The pathways involved may include:

    Enzyme catalysis: The compound can be converted by enzymes into different products, which can then exert biological effects.

    Protein modification: The compound can modify proteins through covalent attachment, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride: Similar structure but with a methyl group instead of a benzyl group.

    (S)-Ethyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is unique due to the presence of the benzylthio group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

S-benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDSXGXPDJRQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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